Pyrocincholic acid methyl ester

Vue d'ensemble

Description

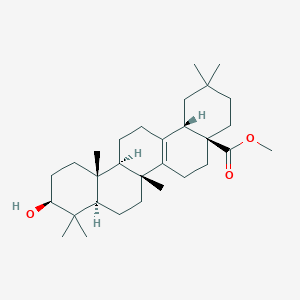

Pyrocincholic acid methyl ester is likely a derivative of pyrocincholic acid, a bile acid derivative. Methyl esters are typically formed by the esterification of carboxylic acids, suggesting that this compound is a modified form of pyrocincholic acid with a methoxy (-OCH3) group attached.

Synthesis Analysis

Synthesis of such compounds usually involves esterification processes. For example, Shen et al. (2012) detailed the synthesis of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, providing insight into the synthesis methods of similar compounds (Shen et al., 2012).

Molecular Structure Analysis

The molecular structure of such esters can be analyzed through spectroscopic methods such as NMR, IR, and HRMS, as demonstrated in the study by Shen et al. (2012). X-ray diffraction is also used to study molecular structures, offering a detailed view of the compound's configuration (Shen et al., 2012).

Applications De Recherche Scientifique

Chemical Analysis of Aquatic Humic Substances

A study by Saiz-Jimenez et al. (1993) introduced pyrolysis/methylation as a method for analyzing aquatic humic substances. This technique, involving methyl esters, aids in identifying carboxyl-containing compounds in these substances, providing insights into the biodegradation processes of plant materials.

Microbial Analysis in Ecology and Medicine

Holzer et al. (1989) utilized a novel Curie-point pyrolyzer for analyzing microbial fatty acid constituents. This approach, which includes in situ methylation to form fatty acid methyl esters, enables effective characterization of whole microorganisms, contributing to ecological and medical microbiology research Holzer, Bourne, & Bertsch, 1989).

Organic Solar Cells

Research in the field of organic solar cells has been advanced by studies like Erb et al. (2005), who investigated poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester (P3HT/PCBM) films. These films are critical in the development of efficient plastic solar cells, demonstrating the importance of methyl esters in renewable energy technology (Erb et al., 2005).

Antimicrobial Agents

Al-Omar & Amr (2010) synthesized Schiff's bases derived from pyridine-2,6-carboxamide, using methyl esters in the process. Their study showed significant antimicrobial activity in the synthesized compounds, indicating potential applications in pharmaceuticals (Al-Omar & Amr, 2010).

Electrochemical Double Layer Capacitors (EDLC)

Schütter et al. (2017) explored the use of a cyano ester solvent, including 3-cyanopropionic acid methyl ester, for high voltage EDLCs. This research contributes to the development of new electrolyte materials for energy storage devices (Schütter, Passerini, Korth, & Balducci, 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrocincholic acid methyl ester is a type of triterpenoid . Triterpenoids are known to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels, which play crucial roles in various biological processes.

Pharmacokinetics

It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability

Result of Action

One study found that a pyrocincholic acid type triterpenoid could stimulate glucose uptake in 3t3-l1 adipocytes , suggesting potential applications in diabetes treatment

Action Environment

Propriétés

IUPAC Name |

methyl (4aS,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21-,22-,23-,24-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJLCVYGDWRBEN-DVXVSMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C3CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrocincholic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)

![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)